3-Methyl-2,4-hexanedione

Physicochemical characterization Separation science Process safety

3-Methyl-2,4-hexanedione (CAS 4220-52-4, MF C7H12O2, MW 128.17 g/mol) is an unsymmetrical 1,3-diketone. Structurally, it is the 3-methyl derivative of 2,4-hexanedione, bearing a methyl substituent at the C3 position flanked by acetyl (C2) and propionyl (C4) carbonyl groups.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 4220-52-4
Cat. No. B12686770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2,4-hexanedione
CAS4220-52-4
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCCC(=O)C(C)C(=O)C
InChIInChI=1S/C7H12O2/c1-4-7(9)5(2)6(3)8/h5H,4H2,1-3H3
InChIKeyCAVUEALRYKNYRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 3-Methyl-2,4-hexanedione (CAS 4220-52-4): A Beta-Diketone Building Block for Pyrrole Synthesis and Straw-Like Flavor Development


3-Methyl-2,4-hexanedione (CAS 4220-52-4, MF C7H12O2, MW 128.17 g/mol) is an unsymmetrical 1,3-diketone. Structurally, it is the 3-methyl derivative of 2,4-hexanedione, bearing a methyl substituent at the C3 position flanked by acetyl (C2) and propionyl (C4) carbonyl groups. This substitution pattern introduces a chiral center at C3, yielding a racemic mixture unless enantiomerically resolved [1]. The two non-equivalent carbonyl groups confer regioselective reactivity in condensation reactions, particularly in the Knorr pyrrole synthesis where 3-alkyl-2,4-diketones serve as key substrates for constructing substituted pyrroles . This compound also belongs to the 3-methylalkane-2,4-dione family known for intense straw-like and fruit-flavored organoleptic properties [2].

Why 3-Methyl-2,4-hexanedione Cannot Be Replaced by 2,4-Hexanedione in Regioselective Pyrrole Synthesis


In-class 1,3-diketones such as 2,4-hexanedione, 2,4-pentanedione, or their alkylated derivatives cannot serve as direct substitutes for 3-Methyl-2,4-hexanedione due to fundamental differences in carbonyl substitution pattern, chain length, and stereoelectronic properties. The presence of two chemically non-equivalent carbonyls—acetyl and propionyl—in 3-Methyl-2,4-hexanedione introduces regioselectivity in condensation reactions that is absent in symmetrical analogs like 2,4-pentanedione [1]. Unsubstituted 2,4-hexanedione (CAS 3002-24-2) has a boiling point approximately 15 °C lower (161.2 °C vs. 175.9 °C) and a lower flash point (53.6 °C vs. 60.2 °C), reflecting its lower molecular weight (114.14 vs. 128.17) . The constitutional isomer 3-ethyl-2,4-pentanedione (CAS 1540-34-7), while sharing the same molecular formula C7H12O2, differs in the arrangement of the acyl groups on the central carbon, resulting in distinct boiling point (178.5 °C) and a markedly different steric profile [2]. These structural distinctions directly affect reactivity, physical handling, and the chemical trajectory of downstream products, precluding casual interchange in synthetic routes.

Quantitative Differentiation Evidence for 3-Methyl-2,4-hexanedione Versus Repositionable Analogs


3-Methyl-2,4-hexanedione vs. 2,4-Hexanedione: Boiling Point and Flash Point Differentiation for Distillation-Based Procurement

3-Methyl-2,4-hexanedione exhibits a boiling point of 175.9 °C at 760 mmHg and a flash point of 60.2 °C, whereas the unsubstituted parent compound 2,4-hexanedione (CAS 3002-24-2) boils at 161.2 °C and has a flash point of 53.6 °C . The ~14.7 °C higher boiling point of 3-methyl-2,4-hexanedione, attributable to its greater molecular weight (128.17 vs. 114.14) and increased van der Waals interactions, provides a wider liquid handling range and distinct separation threshold in fractional distillation from the unsubstituted analog. The higher flash point (60.2 °C vs. 53.6 °C) also marginally improves storage and handling safety classification .

Physicochemical characterization Separation science Process safety

Regioselective Pyrrole Formation: 3-Methyl-2,4-hexanedione vs. Symmetrical 2,4-Pentanedione in Knorr-Type Condensations

In the Knorr pyrrole synthesis, 3-alkyl-substituted 2,4-diketones such as 3-methyl-2,4-hexanedione react with α-aminoketones to form pyrroles equipped for subsequent self-condensation toward porphyrinogens . Unlike symmetrical 2,4-pentanedione (acetylacetone) which presents two identical acetyl groups, 3-methyl-2,4-hexanedione provides two distinct acyl groups (acetyl and propionyl), enabling regioselective pyrrole formation. In the Chandrashaker et al. (2012) study, 3-methylhexane-2,4-dione yielded ~56% pyrrole under competitive Knorr vs. Fischer–Fink pathway conditions at 60 °C, pH 7, over 24 hours, compared to ~77% for 2,4-pentanedione-derived substrates, reflecting the added steric and electronic demand of the 3-alkyl substituent [1].

Pyrrole synthesis Prebiotic chemistry Tetrapyrrole macrocycles

Flavor Profile Differentiation: 3-Methyl-2,4-hexanedione as a Member of the Straw-Like/Fruity 3-Methylalkane-2,4-dione Family vs. 3-Methyl-2,4-nonanedione

3-Methyl-2,4-hexanedione belongs to the 3-methylalkane-2,4-dione series described by Yuasa and Kato (2002) as 'intense strawlike and fruit-flavored compounds' [1]. The synthetic route yields 3-methylalkane-2,4-diones via aldol condensation of n-alkanal (C2-C7) with methyl ethyl ketone, giving 4-hydroxy-3-methyl-2-alkanones in 31-72% yield, followed by oxidation [1]. The chain-length-dependent organoleptic properties are well-established within this class: shorter-chain analogs (e.g., 3-methyl-2,4-pentanedione) are more volatile and pungent, whereas the longer-chain 3-methyl-2,4-nonanedione (CAS 113486-29-6) exhibits a straw-like, fruity, honey-like odor with an extraordinarily low olfactory perception threshold of 16 ng/L in wine [2]. 3-Methyl-2,4-hexanedione, bearing a propionyl group, occupies an intermediate position between these extremes, offering a balance of volatility (T_b 175.9 °C) and flavor potency. A 2025 Givaudan patent (US 2025/0040581) further discloses that 2,4-ketones of this structural class impart buttery, creamy, or fatty taste and mouthfeel enhancements, directly referencing compounds within the same generic formula [3].

Flavor chemistry Organoleptic profiling Food science

Constitutional Isomer Differentiation: 3-Methyl-2,4-hexanedione vs. 3-Ethyl-2,4-pentanedione in Boiling Point and Steric Profile

3-Methyl-2,4-hexanedione and 3-ethyl-2,4-pentanedione (CAS 1540-34-7) are constitutional isomers, both with molecular formula C7H12O2 and molecular weight 128.17 g/mol. Despite their identical composition, their physical properties diverge: 3-methyl-2,4-hexanedione boils at 175.9 °C, while 3-ethyl-2,4-pentanedione boils at 178.5 °C (ΔT_b ≈ 2.6 °C) [1]. The structural difference lies in the distribution of the carbon atoms between the two acyl groups: 3-methyl-2,4-hexanedione has acetyl (C2) and propionyl (C3) groups, whereas 3-ethyl-2,4-pentanedione has two acetyl groups with an ethyl substituent at C3. This difference produces distinct steric environments around the reactive methylene carbon, influencing the approach trajectory of nucleophiles and the stability of the enolate intermediates. In metal coordination chemistry, the steric bulk of the 3-substituent is known to affect chelate stability constants .

Constitutional isomerism Structure-property relationships Synthesis intermediate selection

Procurement-Relevant Application Scenarios for 3-Methyl-2,4-hexanedione Based on Verified Evidence


Regioselective Knorr Pyrrole Synthesis for Tetrapyrrole Macrocycles

In prebiotic chemistry and tetrapyrrole macrocycle research, 3-methyl-2,4-hexanedione is utilized as a 3-alkyl-substituted 2,4-diketone substrate for Knorr-type condensation with α-aminoketones. The non-equivalent acetyl and propionyl carbonyl groups enable regioselective pyrrole formation, as quantitated by Chandrashaker et al. (2012), where 3-methylhexane-2,4-dione produced ~56% pyrrole yield under aqueous conditions (60 °C, pH 7, 24 h) . This scenario is particularly applicable when access to a 3-alkylpyrrole with a specific propionyl-derived substituent is necessary. In contrast, 2,4-pentanedione (acetylacetone) yields symmetric pyrroles, and 3-ethyl-2,4-pentanedione provides a different steric profile and boiling point (178.5 °C) for purification [1].

Intermediate-Chain Flavor Ingredient Development

3-Methyl-2,4-hexanedione, as a member of the 3-methylalkane-2,4-dione class described by Yuasa and Kato (2002), possesses intense straw-like and fruity flavor characteristics . With a boiling point of 175.9 °C—higher than the C6 homolog but lower than the C10 homolog (3-methyl-2,4-nonanedione)—this compound offers an intermediate volatility profile suitable for flavor formulations requiring controlled release. The Givaudan patent (US 2025/0040581) establishes the industrial relevance of 2,4-ketones in this structural class for imparting buttery, creamy, and fatty taste and mouthfeel enhancements [1]. Procurement of 3-methyl-2,4-hexanedione (vs. 3-methyl-2,4-nonanedione) is indicated when the shorter persistence associated with its higher volatility and lower molecular weight is desired in the finished flavor composition.

Chiral Building Block for Asymmetric Synthesis

The chiral center at C3 of 3-methyl-2,4-hexanedione, generated by the methyl, acetyl, propionyl, and hydrogen substituents, makes the compound a potential racemic building block for enantioselective transformations . While no published data directly quantifies the enantiomeric excess or diastereoselectivity achievable with 3-methyl-2,4-hexanedione in asymmetric synthesis, the structural analogy to other 3-substituted 2,4-diketones used in enantioselective aldol condensations and metal-catalyzed reactions supports its utility where chiral induction is required [1]. The compound's availability at 97% purity (Bidepharm) and its distinguishable boiling point (175.9 °C) from the unsubstituted 2,4-hexanedione (161.2 °C) facilitate procurement and purification of this chiral intermediate.

Metal Chelation and Coordination Chemistry Research

As a 1,3-diketone, 3-methyl-2,4-hexanedione can function as a bidentate ligand for metal ions, forming six-membered chelate rings. The unsymmetrical acetyl/propionyl substitution pattern distinguishes it from the widely studied acetylacetone (2,4-pentanedione) and 3-ethyl-2,4-pentanedione . While direct metal-binding constants for 3-methyl-2,4-hexanedione are not publicly available, the class of 3-substituted 2,4-diketones is well-established in coordination chemistry for tuning steric and electronic properties of metal complexes [1]. Researchers seeking to modulate the steric environment at the metal center through the 3-methyl group, while retaining the asymmetric acyl substitution, may select 3-methyl-2,4-hexanedione over the more symmetrical isomers.

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